![molecular formula C10H10ClN3OS B2620805 5-[1-(4-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine CAS No. 78784-06-2](/img/structure/B2620805.png)

5-[1-(4-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine

Vue d'ensemble

Description

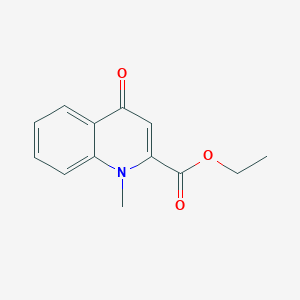

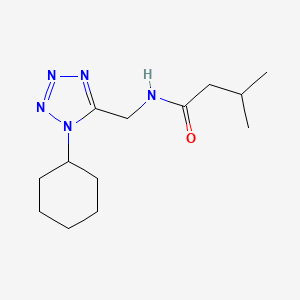

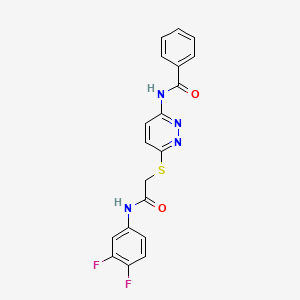

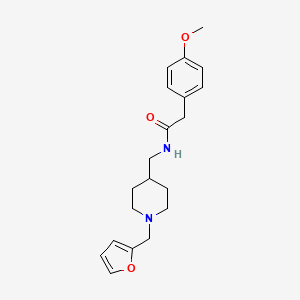

“5-[1-(4-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine” is a chemical compound with the molecular formula C10H10ClN3OS and a molecular weight of 255.72 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation:CC(C1=NN=C(S1)N)OC2=CC=C(C=C2)Cl . Physical And Chemical Properties Analysis

This compound has a molecular weight of 255.72 . Its density is approximately 1.4±0.1 g/cm3, and it has a boiling point of 437.7±51.0 °C at 760 mmHg . The melting point and flash point are not specified .Applications De Recherche Scientifique

- Thiadiazolamine exhibits promising anticancer properties. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Mechanistic studies suggest interference with cell cycle progression and modulation of key signaling pathways .

- Inflammation plays a crucial role in various diseases. Thiadiazolamine derivatives have demonstrated anti-inflammatory effects by suppressing pro-inflammatory cytokines and enzymes. These compounds could be potential candidates for developing novel anti-inflammatory drugs .

- Researchers have investigated thiadiazolamine derivatives as antimicrobial agents. Their activity against bacteria, fungi, and parasites has been studied. These compounds may offer alternatives to existing antibiotics or antifungal drugs .

- Thiadiazolamine shows promise in neuroprotection. Studies suggest its ability to mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. These properties make it relevant for neurodegenerative disease research .

- Thiadiazolamine derivatives have been explored as potential herbicides. Their selective action against specific weed species without harming crops is an area of interest for sustainable agriculture .

- Thiadiazolamine compounds exhibit metal ion chelating properties. Researchers have investigated their ability to bind to transition metals, which could have applications in environmental remediation or metal-based therapies .

Anticancer Research

Anti-Inflammatory Activity

Antimicrobial Agents

Neuroprotective Effects

Herbicide Development

Metal Ion Chelation

Safety and Hazards

Propriétés

IUPAC Name |

5-[1-(4-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3OS/c1-6(9-13-14-10(12)16-9)15-8-4-2-7(11)3-5-8/h2-6H,1H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTYDEDHDFUUPIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=C(S1)N)OC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[1-(4-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine](/img/structure/B2620724.png)

![7-[3-(1H-1,3-benzodiazol-1-yl)-2-hydroxypropoxy]-4-methyl-2H-chromen-2-one](/img/structure/B2620725.png)

![6-[(4-chlorophthalazin-1-yl)amino]hexanoic Acid](/img/structure/B2620729.png)

![2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2620731.png)

![N-(3-methoxyphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2620733.png)

![5,6,8,9-Tetrahydroimidazo[1,2-d][1,4]oxazepin-3-amine;hydrochloride](/img/structure/B2620734.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea](/img/structure/B2620740.png)